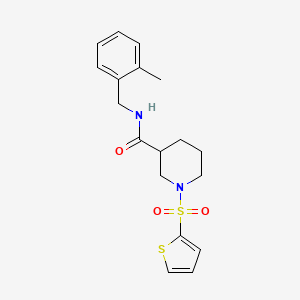![molecular formula C29H18BrN3OS B4577472 2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4577472.png)
2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the quinolinecarboxamide family and has been extensively studied for its ability to interact with various biological targets.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Research has demonstrated the synthesis of related compounds, such as benzo[h]quinoline derivatives, through various chemical reactions, including cyclization, bromination, and reaction with different reagents to produce pincer complexes and other functionalized derivatives. These processes often serve as foundational methods for preparing compounds with potential applications in catalysis, material science, and pharmaceuticals (Facchetti et al., 2016).
Computational and Electrochemical Analysis
- Studies on quinoxaline derivatives have revealed their potential as corrosion inhibitors for metals in acidic mediums. Computational and electrochemical analyses show these compounds exhibit high corrosion inhibition efficiency, suggesting applications in materials science and engineering to enhance the durability and lifespan of metal-based structures (Saraswat & Yadav, 2020).
Synthetic Applications
- The development of various synthetic routes to create substituted and functionalized heterocyclic compounds, including thiazoles and quinoxalines, underscores the versatility of these chemical frameworks. Such synthetic versatility points to applications in drug discovery and development, where the modification of molecular structures can lead to the identification of novel therapeutic agents (Wagle, Adhikari, & Kumari, 2008).
Biological and Pharmacological Potential
- The synthesis and evaluation of aminothiazoles and related compounds have highlighted their potential as anti-inflammatory agents. This suggests that structurally related compounds could be explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and possibly antiviral activities, contributing to the field of medicinal chemistry and pharmacology (Thabet et al., 2011).
Material Science and Electronics
- Research into quinoline derivatives and their applications in organic light-emitting diodes (OLEDs) indicates potential uses in the development of electronic and photonic devices. The synthesis and characterization of such compounds can lead to advancements in the design and efficiency of OLEDs, which are crucial for displays, lighting, and other applications (T. et al., 2001).
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18BrN3OS/c30-22-9-5-8-20(15-22)26-16-24(23-10-3-4-11-25(23)31-26)28(34)33-29-32-27(17-35-29)21-13-12-18-6-1-2-7-19(18)14-21/h1-17H,(H,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMALPHATZMTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=CC=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-5-iodo-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4577389.png)
![4-amino-2-{[3-(4-chlorophenoxy)propyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4577396.png)


![8-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4577424.png)

![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(pentafluorophenyl)acetamide](/img/structure/B4577438.png)
![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4577444.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B4577453.png)
![2-oxo-2-(2-pyridinylamino)ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B4577467.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4577480.png)
![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4577485.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577505.png)
